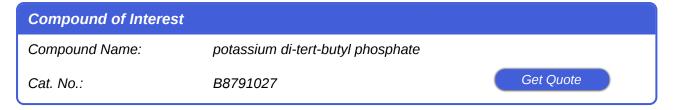


A Comprehensive Technical Guide to Potassium Di-tert-butyl Phosphate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **potassium di-tert-butyl phosphate** (CAS Number: 33494-80-3), a versatile reagent with significant applications in pharmaceutical development and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its primary role as a phosphorylating agent in the creation of N-phosphonooxymethyl prodrugs.

Core Properties and Data

Potassium di-tert-butyl phosphate is a white, crystalline powder valued for its stability and high reactivity in phosphorylation reactions.[1] It is highly soluble in polar solvents such as water and alcohols, which makes it suitable for a variety of reaction conditions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **potassium di-tert-butyl phosphate** is presented in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	33494-80-3	[3]
Molecular Formula	C ₈ H ₁₈ KO ₄ P	[4]
Molecular Weight	248.30 g/mol	[4]
Appearance	White powder	
Melting Point	247-252 °C	
Solubility	Highly soluble in water and alcohols	[1][2]
Storage Temperature	2-8°C	

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of **potassium di-tert-butyl phosphate**'s identity and purity. The following table summarizes its key spectral characteristics.

Spectrum Type	Key Peaks / Chemical Shifts (δ)	Reference(s)
¹H NMR (CD₃OD, 300 MHz)	δ 1.51 (s, 18H)	[3][5]
³¹ P NMR (CD₃OD, 300 MHz)	δ -11.3 (s, 1P)	[3][5]
FT-IR	Available, specific peak data not detailed in search results.	[6]
¹³ C NMR	Available, specific peak data not detailed in search results.	[6]

Synthesis of Potassium Di-tert-butyl Phosphate

The most commonly cited method for the synthesis of **potassium di-tert-butyl phosphate** involves the oxidation of di-tert-butyl phosphite. A detailed experimental protocol is provided below.



Experimental Protocol: Synthesis from Di-tert-butyl Phosphite

Materials:

- Di-tert-butyl phosphite
- Potassium bicarbonate (KHCO₃)
- Potassium permanganate (KMnO₄)
- Decolorizing carbon
- Water (H₂O)
- Methanol (CH₃OH)
- Concentrated Hydrochloric Acid (HCI)

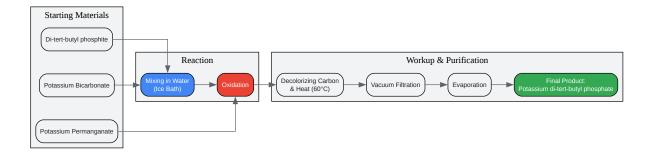
Procedure:

- Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of water in a flask.[3][5]
- Cool the mixture in an ice bath with continuous stirring.[3][5]
- Add potassium permanganate (28.25 mmol) portion-wise over one hour, maintaining the low temperature.[3][5]
- Allow the reaction to stir at room temperature for an additional 30 minutes.[3][5]
- Add decolorizing carbon (600 mg) and heat the mixture to 60°C for 15 minutes.[3][5]
- Filter the hot solution through vacuum filtration to remove the manganese dioxide precipitate.

 Wash the solid residue with water.[3][5]
- Combine the filtrate and washings, add another 1 g of decolorizing carbon, and heat at 60°C for 20 minutes.



- Filter the solution again to obtain a clear, colorless filtrate.[5]
- Remove the solvent in vacuo to yield crude potassium di-tert-butyl phosphate.[5]
- For further purification, the crude salt can be dissolved in methanol, and a slight excess of concentrated HCl can be added at 0°C to precipitate potassium chloride. After filtration, the methanolic solution can be evaporated to yield the purified product.[5]



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Synthesis workflow for **potassium di-tert-butyl phosphate**.

Application in Drug Development: N-Phosphonooxymethyl Prodrugs

A primary and critical application of **potassium di-tert-butyl phosphate** is in the synthesis of N-phosphonooxymethyl prodrugs. This strategy is employed to enhance the bioavailability of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[1][7][8]

The underlying principle involves the enzymatic or hydrolytic cleavage of the phosphate group in vivo, which releases the active drug. This approach can significantly improve the pharmacokinetic profile of a drug, potentially allowing for intravenous administration of compounds that were previously limited to oral dosage forms.[1]



Experimental Protocol: General Synthesis of an N-Phosphonooxymethyl Prodrug

The following is a generalized protocol for the synthesis of an N-phosphonooxymethyl prodrug using a chloromethyl phosphate intermediate, which is often prepared from **potassium di-tert-butyl phosphate**.

Materials:

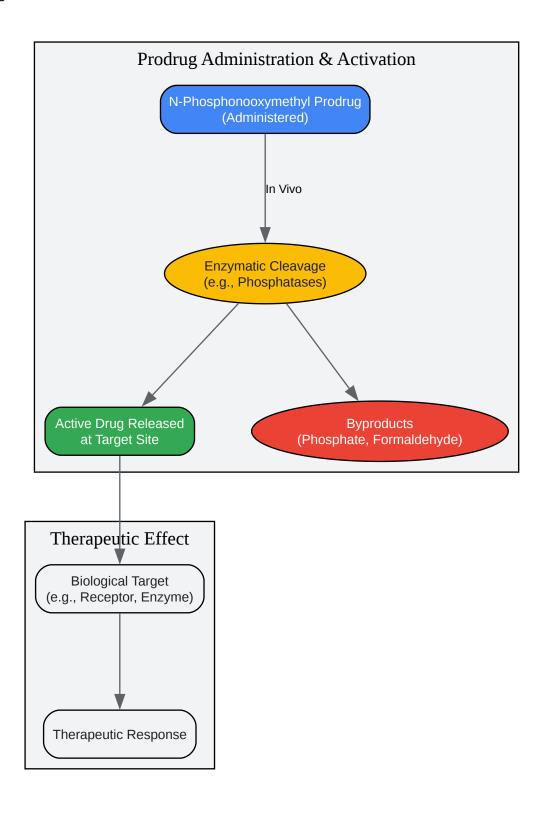
- Active Pharmaceutical Ingredient (API) with a suitable nucleophilic group (e.g., amine, alcohol)
- Chloromethyl di-tert-butyl phosphate (prepared from **potassium di-tert-butyl phosphate**)
- A suitable base (e.g., potassium carbonate)
- A phase-transfer catalyst (e.g., tetrabutylammonium iodide)
- An appropriate aprotic solvent (e.g., acetonitrile, DMF)
- Trifluoroacetic acid (TFA) for deprotection

Procedure:

- Dissolve the API, base, and phase-transfer catalyst in the chosen solvent.
- Add chloromethyl di-tert-butyl phosphate to the reaction mixture.
- Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.
- Upon completion, perform an aqueous workup to remove inorganic salts.
- Extract the product with a suitable organic solvent and dry the organic layer.
- Purify the intermediate di-tert-butyl protected prodrug by column chromatography.



- For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid to remove the tert-butyl groups.
- Remove the solvent and excess TFA in vacuo to yield the final N-phosphonooxymethyl prodrug.





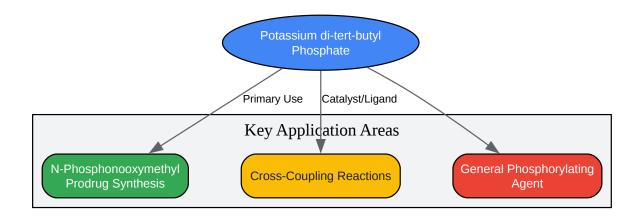
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Mechanism of action for N-phosphonooxymethyl prodrugs.

Other Applications in Organic Synthesis

Beyond its role in prodrug synthesis, **potassium di-tert-butyl phosphate** serves as a versatile reagent in various organic transformations. It can function as a base or a ligand in several transition metal-catalyzed cross-coupling reactions, including:

- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Buchwald-Hartwig Cross-Coupling



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Key applications of **potassium di-tert-butyl phosphate**.

Safety and Handling

Potassium di-tert-butyl phosphate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn



when handling this compound.[9] Work should be conducted in a well-ventilated area, such as a fume hood.[9]

Safety Information

Hazard Statement	GHS Classification	Precautionary Statements
H315: Causes skin irritation	Skin Irrit. 2	P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritation	Eye Irrit. 2A	P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritation	STOT SE 3	P261, P271, P304+P340, P312, P403+P233, P405

This data is compiled from multiple sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[1] [9][10]

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